molecular formula C18H22ClN3O2S B2871991 1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea CAS No. 863017-98-5

1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea

Cat. No.: B2871991
CAS No.: 863017-98-5
M. Wt: 379.9
InChI Key: KXFMHIHVGCYSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea is a synthetic organic compound that features a complex structure with a chlorophenyl group, a morpholino group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the intermediate: Starting with 3-chlorophenyl isocyanate and reacting it with a suitable amine to form an intermediate urea derivative.

    Introduction of the morpholino group: This step might involve the reaction of the intermediate with morpholine under controlled conditions.

    Attachment of the thiophenyl group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, particularly at the chlorophenyl or thiophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(1-piperidinyl-1-(thiophen-2-yl)propan-2-yl)urea: Similar structure but with a piperidinyl group instead of a morpholino group.

    1-(3-Chlorophenyl)-3-(1-morpholino-1-(furan-2-yl)propan-2-yl)urea: Similar structure but with a furan group instead of a thiophenyl group.

Uniqueness

1-(3-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in designing new molecules with specific desired properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2S/c1-13(20-18(23)21-15-5-2-4-14(19)12-15)17(16-6-3-11-25-16)22-7-9-24-10-8-22/h2-6,11-13,17H,7-10H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFMHIHVGCYSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.